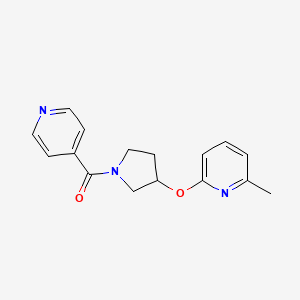

(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Description

The compound “(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone” is a heterocyclic molecule featuring a pyrrolidine core substituted with a pyridinyl-methanone group and a 6-methylpyridin-2-yloxy moiety. For instance, crystallographic data for related compounds may be refined using software like SHELX , and its synthesis likely follows alkylation or coupling strategies similar to those described for pyrrolidin-1-yl methanone derivatives .

Properties

IUPAC Name |

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-3-2-4-15(18-12)21-14-7-10-19(11-14)16(20)13-5-8-17-9-6-13/h2-6,8-9,14H,7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYKWFJFWDIQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The purification process may involve techniques like crystallization, distillation, and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study its interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions, such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing their strength, flexibility, or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular functions and pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from diverse sources:

Key Findings:

Structural Diversity and Bioactivity: The target compound’s pyridin-4-yl group distinguishes it from benzothiazole derivatives (e.g., 3s), which exhibit multitargeted activity in neurological contexts . In contrast, the patent compound in employs a fused imidazo-pyrrolo-pyrazine system, suggesting higher specificity for kinase targets.

Synthetic Pathways: The target compound’s synthesis likely parallels methods for pyrrolidin-1-yl methanones, such as nucleophilic substitution or Mitsunobu reactions, as seen in the preparation of 3s .

Therapeutic Potential: While 3s targets cholinesterases for Alzheimer’s disease , the patent compound’s polyheterocyclic scaffold implies anticancer applications. The target molecule’s dual pyridine motifs may position it as a modulator of nicotinic acetylcholine receptors or phosphodiesterases, though experimental validation is needed.

Limitations and Contradictions:

Biological Activity

The compound (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, characterized by the presence of a pyrrolidine ring and two pyridine moieties. Its structural complexity allows for diverse interactions with biological systems, making it a candidate for various pharmacological applications.

Research indicates that the compound exhibits multiple mechanisms of action:

- Cell Cycle Modulation : Studies have shown that similar pyrrolidine derivatives can induce G2/M phase arrest in cancer cell lines, leading to apoptosis. For instance, compounds with structural similarities have demonstrated the ability to inhibit CDK1 activity, which is crucial for cell cycle progression .

- Apoptotic Pathways : The compound may activate mitochondrial-dependent apoptotic pathways by modulating protein levels associated with apoptosis, such as BAD and AKT .

- Antimicrobial Activity : Pyrrolidine derivatives have been tested for antibacterial and antifungal properties. Some exhibit significant activity against various pathogens, suggesting potential use in treating infections .

Efficacy Against Cancer Cell Lines

Table 1 summarizes the biological activity of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone and related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HL-60 (Leukemia) | 103.26 ± 4.59 | G2/M arrest, apoptosis induction |

| Compound B | U937 (Leukemia) | TBD | TBD |

| Compound C | K562 (Leukemia) | TBD | TBD |

Note: TBD = To Be Determined; data for specific compounds may vary based on structural modifications.

Antimicrobial Activity

Table 2 presents findings on the antimicrobial efficacy of pyrrolidine derivatives:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | S. aureus | 0.0039 mg/mL |

| Compound E | E. coli | 0.025 mg/mL |

Case Studies

- Study on Leukemia Cells : A study investigated the effects of a structurally similar compound on HL-60 cells, revealing significant induction of apoptosis via down-regulation of AKT and mTOR pathways . This suggests that (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone may share similar apoptotic mechanisms.

- Antimicrobial Testing : Another study highlighted the antibacterial effects of pyrrolidine derivatives against common pathogens like S. aureus and E. coli, indicating a promising avenue for further exploration in infectious disease treatment .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and ketone formation. For example:

- Step 1: Functionalization of the pyrrolidine ring with a 6-methylpyridin-2-yloxy group via SN2 displacement under anhydrous conditions (e.g., using NaH as a base in DMF) .

- Step 2: Coupling the modified pyrrolidine with a pyridin-4-yl methanone moiety using a Buchwald-Hartwig amination or Ullmann-type reaction, requiring palladium catalysts and controlled heating (80–120°C) .

- Purification: Chromatography (e.g., flash column chromatography with silica gel) or recrystallization from ethanol/water mixtures is critical to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Elucidation: Use H/C NMR to confirm the pyrrolidine and pyridine ring connectivity. For example, the methanone carbonyl peak appears near 170 ppm in C NMR .

- Purity Assessment: HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm ensures minimal impurities .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates the molecular formula (CHNO) with an expected [M+H] peak at 298.1552 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) to improve scalability and reduce toxicity .

- Catalyst Screening: Test Pd-Xantphos or CuI/1,10-phenanthroline systems for coupling steps; these may enhance turnover frequency (TOF) by 20–30% compared to traditional catalysts .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 hours to 2–4 hours) while maintaining >85% yield by using controlled microwave irradiation (100–150°C) .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Dose-Response Profiling: Conduct IC assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific effects from off-target cytotoxicity .

- Metabolite Interference Testing: Use LC-MS/MS to identify degradation products or active metabolites that may skew activity readings in vitro .

- Receptor Binding Assays: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) for putative targets like kinase domains .

Q. How does computational modeling inform the design of derivatives with enhanced bioactivity?

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict interactions between the methanone group and ATP-binding pockets in kinases. Focus on residues with high binding energy (e.g., Lys-33 in PKCθ) .

- QSAR Analysis: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to prioritize derivatives with improved permeability .

Q. What are the stability considerations for long-term storage of this compound?

- Degradation Pathways: Hydrolysis of the methanone group under acidic conditions (pH < 5) or photodegradation via pyrrolidine ring oxidation .

- Storage Recommendations: Store in amber vials under argon at −20°C, with desiccants to prevent moisture uptake. Stability assays show >90% integrity after 12 months under these conditions .

Methodological Guidance for Contradictory Data

- Reproducibility Checks: Validate synthetic protocols across independent labs, emphasizing strict control of reaction parameters (e.g., temperature ±2°C, solvent dryness) .

- Statistical Robustness: Apply ANOVA to biological triplicates and report effect sizes with 95% confidence intervals to distinguish signal from noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.